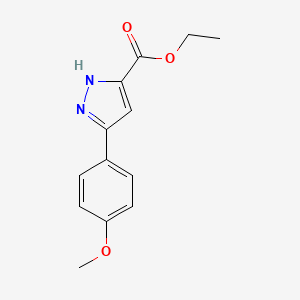

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a methoxyphenyl group at the 3-position, and a pyrazole ring

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGZPPOLTPVBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661490 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

229015-76-3 | |

| Record name | ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing charged intermediates, while water reduces side reactions in green syntheses. Ethanol balances reactivity and environmental impact.

Temperature Control

Elevated temperatures (80–100°C) accelerate cyclization but risk ester hydrolysis. The semicarbazide method circumvents this by using water’s high boiling point.

Catalytic Additives

- PTSA : Lowers activation energy by protonating carbonyl groups.

- VB1 : Facilitates enolate formation in MCRs.

Industrial Production Considerations

Large-scale synthesis requires:

- Continuous Flow Reactors : To maintain optimal temperature and mixing.

- In situ Monitoring : HPLC or FTIR for real-time yield assessment.

- Waste Management : Recycling ethanol and recovering iodine catalysts.

Cost analysis favors the semicarbazide method due to minimal solvent and catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylate.

Reduction: Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-methanol.

Substitution: Ethyl 3-(4-halophenyl)-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Agricultural Chemistry

Pesticide and Herbicide Development

This compound plays a crucial role in the formulation of new pesticides and herbicides. Its efficacy in enhancing crop protection while minimizing environmental impact makes it a valuable asset in sustainable agriculture. Research indicates that compounds similar to Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate exhibit significant activity against a variety of pests and diseases affecting crops .

Pharmaceutical Development

Therapeutic Agent Synthesis

this compound serves as a building block in the synthesis of potential therapeutic agents. Notably, it has been investigated for its anti-inflammatory and analgesic properties. A study demonstrated that derivatives of this compound showed promising results in reducing inflammation markers in vitro, particularly against cytokines such as TNF-α and IL-6 .

Anticancer Activity

Research has highlighted its potential in cancer treatment. A library of pyrazole-based compounds was synthesized, and their cytotoxic effects were evaluated against human colorectal cancer cell lines (HCT116, HT29, SW480). Some derivatives exhibited low micromolar inhibitory concentrations, indicating strong anticancer properties .

Material Science

Advanced Materials Development

In material science, this compound is explored for its potential in creating advanced polymers and coatings. These materials are characterized by enhanced durability and resistance to degradation, making them suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition and receptor interactions. Its mechanism of action involves binding to specific targets within biological pathways, which can elucidate potential drug targets for various diseases .

Cosmetic Formulations

Antioxidant Properties

In the cosmetic industry, this compound is being investigated for its antioxidant properties. These properties can help protect skin from oxidative stress, making it a candidate for inclusion in skincare products aimed at anti-aging and skin protection .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various microbial strains:

| Microbial Strain | Inhibition Concentration (µg/mL) | Standard Drug Comparison |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Bacillus subtilis | 40 | Amoxicillin |

| Aspergillus niger | 40 | Griseofulvin |

Anti-inflammatory Properties

The compound's anti-inflammatory effects are summarized below:

| Cytokine | Inhibition (%) at 10 µM | Standard Drug |

|---|---|---|

| TNF-α | 61–85% | Dexamethasone (76%) |

| IL-6 | 76–93% | Dexamethasone (86%) |

Case Studies

Several studies have documented the applications of this compound:

- Study on Anticancer Activity: A recent investigation synthesized various pyrazole derivatives and assessed their cytotoxicity against colorectal cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity compared to unmodified compounds .

- Research on Anti-inflammatory Effects: Another study focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the pyrazole ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of a methoxy group.

Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: Features a methyl group in place of the methoxy group.

Uniqueness

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance solubility and improve the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- Key Features : Contains a pyrazole ring and an ethyl ester functional group, with a methoxyphenyl substituent that enhances its chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, including:

| Microbial Strain | Inhibition Concentration (µg/mL) | Standard Drug Comparison |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Bacillus subtilis | 40 | Amoxicillin |

| Aspergillus niger | 40 | Griseofulvin |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokines. A study reported the following inhibitory activity:

| Cytokine | Inhibition (%) at 10 µM | Standard Drug |

|---|---|---|

| TNF-α | 61–85% | Dexamethasone (76%) |

| IL-6 | 76–93% | Dexamethasone (86%) |

The compound's mechanism appears to involve the inhibition of key enzymes in inflammatory pathways, which may be responsible for its therapeutic effects .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Recent studies have demonstrated its efficacy against several cancer cell lines, including:

- Lung Cancer (A549)

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer (HT-29)

In vitro studies showed that the compound can inhibit cell proliferation significantly, with IC50 values indicating potent activity against these cancer types .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This includes binding to enzymes or receptors involved in inflammatory and cancer pathways, leading to modulation of their activity. The exact molecular targets remain an area for further investigation; however, initial findings suggest it may inhibit cyclooxygenase enzymes and various kinases involved in cell signaling pathways .

Case Studies

-

Antimicrobial Efficacy Study :

- A study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 20 µg/mL.

-

Anti-inflammatory Mechanism Exploration :

- In vivo experiments using carrageenan-induced edema models demonstrated that the compound reduced swelling significantly compared to control groups, affirming its anti-inflammatory potential.

-

Anticancer Activity Assessment :

- A series of experiments on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, a reflux reaction in acetonitrile with ethyl chloroacetate and potassium carbonate yields the product (55% yield) after recrystallization from ethyl acetate. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with ethyl acetate/petroleum ether mixtures .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation of ethyl acetate solutions. Software suites like SHELX and WinGX are used for structure refinement, with hydrogen atoms placed in calculated positions and refined using riding models .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions, with methoxy (-OCH) and ester (-COOEt) groups showing distinct chemical shifts.

- IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and pyrazole ring vibrations (~1600 cm^{-1) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

Optimizing solvent polarity (e.g., acetonitrile vs. THF), stoichiometry of reagents (e.g., excess potassium carbonate), and reaction time (e.g., 15 hours under reflux) can enhance yield. Parallel synthesis of analogs (e.g., fluorophenyl derivatives) shows that electron-withdrawing substituents may require adjusted reaction temperatures .

Q. What intermolecular interactions stabilize its crystal structure?

X-ray studies reveal intramolecular hydrogen bonds (e.g., C–H···O) forming S(6) quasi-planar motifs. Intermolecular C–H···O and C–H···π interactions contribute to 3D lattice stability. The pyrazole ring and methoxyphenyl group are nearly coplanar (dihedral angle ~3.65°), favoring π-π stacking .

Q. How can computational methods aid in understanding its reactivity and properties?

Density Functional Theory (DFT) calculations predict electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reactive sites. Molecular docking studies with proteins (e.g., integrin β4) can rationalize bioactivity, as seen in analogs like SEC, a derivative with anticancer properties .

Q. What strategies are used to resolve contradictions in spectral or crystallographic data?

Discrepancies in NMR or IR peaks may arise from solvent effects or polymorphism. Cross-validation with X-ray data and temperature-dependent spectroscopy can resolve ambiguities. For crystallographic disagreements, alternative refinement algorithms in SHELXL or SIR97 improve model accuracy .

Q. How is this compound utilized in drug discovery pipelines?

It serves as a scaffold for derivatives targeting biological receptors. For example, coupling with aminoethyl groups or trifluoromethylpyridines generates analogs with enhanced pharmacokinetic profiles. Structure-activity relationship (SAR) studies prioritize substituents at the pyrazole C3 and N1 positions for potency optimization .

Methodological Notes

- Synthesis : Always monitor reactions with TLC and confirm purity via melting point analysis.

- Crystallography : Use riding models for hydrogen atom refinement and validate thermal displacement parameters (U) .

- SAR Studies : Combine synthetic chemistry with in silico screening (e.g., molecular docking) to prioritize analogs for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.